1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione
Overview
Description
Synthesis Analysis
Several synthetic routes have been explored to prepare 1,3-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione. For instance, one method involves the reaction of 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine with cesium carbonate and methyl iodide in dimethylformamide (DMF) to yield the desired compound . Further optimization and elaboration of this synthetic pathway have led to the identification of potent derivatives.
Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione includes a pyrimidine ring fused with a pyrrole ring. The two methyl groups at positions 1 and 3 contribute to its unique properties. Crystallographic studies and X-ray structures have provided insights into its conformation and interactions with biological targets .
Scientific Research Applications
Synthesis of Polynuclear Heterocyclic Systems
The compound has been utilized in the synthesis of various polynuclear heterocyclic systems. For instance, it is involved in the formation of pyrimido[4′,5′:3,4]pyrrolo[1,2-a]quinoxaline and pyrimido[4′,5′:3,4]pyrrolo[1,2-a]indole derivatives through intramolecular electrophilic substitution reactions (Tsupak & Shevchenko, 2006).
Reactions with Diketones
In studies exploring reactions with 1,3-diketones, this compound has been shown to form pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives. This process highlights the π-electron rich nature of the pyrrole ring, particularly in position 7 (Tsupak et al., 2003).
Crystal Structures
Research has also delved into the molecular and crystal structures of various derivatives. For example, studies have examined how molecules of certain 1,3-dimethyl-7-substituted derivatives are linked by hydrogen bonds and pi-pi stacking interactions (Trilleras et al., 2009).
Future Directions
properties
IUPAC Name |
1,3-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-10-6-5(3-4-9-6)7(12)11(2)8(10)13/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJJVYVZMFKWBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN2)C(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192359 | |
Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione | |
CAS RN |
39112-72-6 | |
Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039112726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC79227 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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